6-Fluoro-7-methoxyisoquinoline
Overview
Description
6-Fluoro-7-methoxyisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Mechanism of Action
Target of Action
It’s known that fluorinated quinolines, a family to which this compound belongs, often exhibit antibacterial, antineoplastic, and antiviral activities . These activities suggest that the compound may interact with various enzymes and biological targets.
Mode of Action
Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Pharmacokinetics
The elimination half-life was 7 to 8 hours, independently of the doses. The unchanged drug was excreted mainly in the urine, with 82 to 88% of the doses appearing for 72 hours .
Result of Action
Fluorinated quinolines are known to exhibit a remarkable biological activity, suggesting that this compound may have significant effects at the molecular and cellular level .
Action Environment
It’s known that the properties of fluorinated compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Cellular Effects
. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 6-Fluoro-7-methoxy-isoquinoline on these processes are not currently known.
Molecular Mechanism
Metabolic Pathways
The metabolic pathways that 6-Fluoro-7-methoxy-isoquinoline is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. Isoquinoline alkaloid biosynthesis is at the forefront of metabolic engineering and the synthetic biological reconstitution of pathways .
Preparation Methods
The synthesis of 6-Fluoro-7-methoxyisoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using reagents such as Selectfluor® in acetonitrile, which facilitates the fluorination process . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
6-Fluoro-7-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Fluoro-7-methoxyisoquinoline has garnered significant attention in various fields of research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its biological activities are studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Fluorinated isoquinolines are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
6-Fluoro-7-methoxyisoquinoline can be compared with other fluorinated isoquinolines, such as:
5-Fluoroisoquinoline: Exhibits strong activity against certain cancer cell lines.
7-Fluoroisoquinoline: Shows specific activity against melanoma cells.
3-Chloro-6-fluoro-7-methoxyisoquinoline: Another derivative with similar structural features but different biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-7-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSBEGUPFICXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731413 | |
Record name | 6-Fluoro-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036711-00-8 | |
Record name | 6-Fluoro-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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